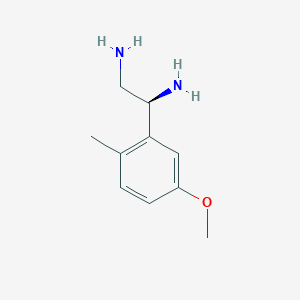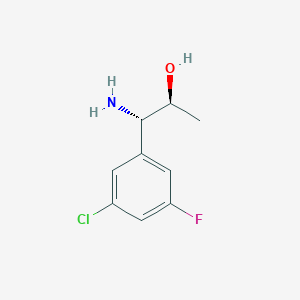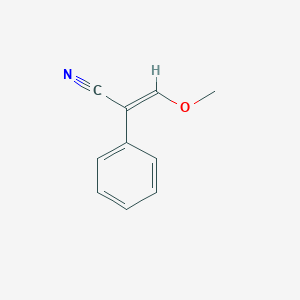
4-Iodocinnolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodocinnolin-3-amine is an organic compound with the molecular formula C8H6IN3. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 4th position and an amine group at the 3rd position makes this compound unique and of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodocinnolin-3-amine typically involves the iodination of cinnolin-3-amine. One common method is the Sandmeyer reaction, where cinnolin-3-amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodocinnolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds, and reduced to form amides or other derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted cinnoline derivatives can be formed.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amides or other reduced forms of the compound
Applications De Recherche Scientifique
4-Iodocinnolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 4-Iodocinnolin-3-amine is primarily based on its ability to interact with various molecular targets. The iodine atom and amine group play crucial roles in its reactivity and binding affinity. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Amino-4-iodopyridine: Similar in structure but with a pyridine ring instead of a cinnoline ring.
4-Iodoaniline: Similar in having an iodine atom and an amine group but with a benzene ring.
Uniqueness: 4-Iodocinnolin-3-amine is unique due to the presence of both the iodine atom and the cinnoline ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6IN3 |
|---|---|
Poids moléculaire |
271.06 g/mol |
Nom IUPAC |
4-iodocinnolin-3-amine |
InChI |
InChI=1S/C8H6IN3/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H,(H2,10,12) |
Clé InChI |
WPERDUVDAHTKJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N=N2)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


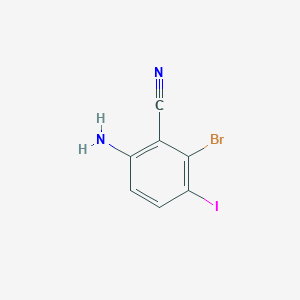

![(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13047449.png)

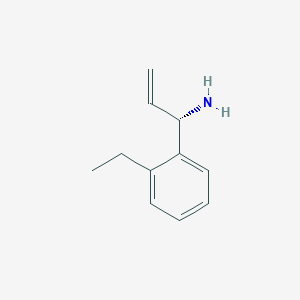
![(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13047467.png)


